Kuwanon U Kuwanon U Kuwanon U is a natural product found in Morus lhou, Morus alba, and Morus nigra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16611842
InChI: InChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1
SMILES:
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol

Kuwanon U

CAS No.:

Cat. No.: VC16611842

Molecular Formula: C26H30O6

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Kuwanon U -

Specification

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
IUPAC Name (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C26H30O6/c1-15(2)6-5-7-16(3)8-9-17-10-19(20(28)13-23(17)31-4)24-14-22(30)26-21(29)11-18(27)12-25(26)32-24/h6,8,10-13,24,27-29H,5,7,9,14H2,1-4H3/b16-8+/t24-/m0/s1
Standard InChI Key CZVSHXUUSIQWSO-CECMFTGFSA-N
Isomeric SMILES CC(=CCC/C(=C/CC1=CC(=C(C=C1OC)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C
Canonical SMILES CC(=CCCC(=CCC1=CC(=C(C=C1OC)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Classification

Kuwanon U (C26H30O6C_{26}H_{30}O_6) belongs to the 3-prenylated flavanone subclass within the flavonoid family. Its IUPAC name, (2S)2[5[(2E)3,7dimethylocta2,6dienyl]2hydroxy4methoxyphenyl]5,7dihydroxy2,3dihydrochromen4one(2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, reflects its stereochemical complexity . The compound features a flavanone backbone substituted with a prenyl group (3,7-dimethylocta-2,6-dienyl) at the C-5 position of the phenyl ring, a methoxy group at C-4, and hydroxyl groups at C-2 and C-7 (Figure 1).

Table 1: Physical and Chemical Properties of Kuwanon U

PropertyValue
Molecular FormulaC26H30O6C_{26}H_{30}O_6
Molecular Weight438.50 g/mol
Exact Mass438.20423867 g/mol
Topological Polar SA96.20 Ų
XLogP6.10
H-Bond Donors3
H-Bond Acceptors6
Rotatable Bonds7
CAS Number123702-95-4

The stereochemistry of Kuwanon U, particularly the SS-configuration at C-2, influences its biological activity. The prenyl side chain enhances lipophilicity (XLogP=6.10XLogP = 6.10), facilitating membrane penetration .

Sources and Isolation

Natural Occurrence

Kuwanon U is predominantly isolated from the root bark and stem of Morus alba, a plant traditionally used in East Asian medicine. Prenylated flavonoids like Kuwanon U are secondary metabolites synthesized by the plant as defense compounds against pathogens .

Extraction and Synthesis

Pharmacological Activities

Cholinesterase Inhibition

Kuwanon U exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer’s disease (AD) pathophysiology. Key inhibitory parameters include:

Table 2: Cholinesterase Inhibition Parameters

EnzymeIC50_{50} (μM)KiK_i (μM)
AChE19.696.48
BChE10.119.59

These values suggest stronger activity against BChE, which is associated with late-stage AD pathology . The inhibition mechanism likely involves interactions with the enzyme’s peripheral anionic site, as seen in other prenylated flavonoids.

Pharmacokinetics and ADMET Profiling

Absorption and Distribution

ADMET predictions indicate high human intestinal absorption (97.14% probability) and moderate blood-brain barrier penetration (55% probability) . These properties support its potential as a central nervous system (CNS)-targeted therapeutic.

Metabolism and Excretion

Kuwanon U is a substrate and inhibitor of cytochrome P450 3A4 (CYP3A4), suggesting extensive hepatic metabolism . Its inhibition of OATP1B1 (88.15%) and OATP1B3 (91.92%) transporters may alter the pharmacokinetics of co-administered drugs .

Table 3: ADMET Properties of Kuwanon U

ParameterValue/Outcome
Human Oral Bioavailability61.43% (low probability)
Mitochondrial Localization76.92% probability
P-glycoprotein Inhibition71.83% probability
BSEP Inhibition87.79% probability

Future Research Directions

  • In Vivo Efficacy Studies: Validate cholinesterase inhibition and cognitive benefits in animal AD models.

  • Structural Optimization: Modify the prenyl chain to improve solubility and oral bioavailability.

  • Mechanistic Studies: Elucidate interactions with AChE/BChE active sites using X-ray crystallography.

  • Toxicological Profiling: Assess long-term safety and organ-specific toxicity.

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